molecular formula C22H21BrClN5OS B2564822 5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-75-1

5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2564822
CAS No.: 851809-75-1
M. Wt: 518.86
InChI Key: OMABNWXANFZUFF-UHFFFAOYSA-N
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Description

5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21BrClN5OS and its molecular weight is 518.86. The purity is usually 95%.
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Biological Activity

5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a fused triazole and thiazole ring system along with substituted phenyl groups. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C19H19BrClN5S\text{C}_{19}\text{H}_{19}\text{BrClN}_5\text{S}

This structure includes:

  • Bromophenyl group : Contributes to the compound's electronic properties.
  • Chlorophenyl group : Enhances biological activity through interactions with biological targets.
  • Piperazine moiety : Known for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds, including this one, show significant antimicrobial properties against various bacterial strains. For example, compounds similar to this compound have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : The mechanism of action is thought to involve the inhibition of specific enzymes related to cell proliferation. Research indicates that compounds with similar structures can inhibit cancer cell growth in vitro .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : It could interact with various receptors, modulating their activity and leading to therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on related piperazine derivatives showed promising results in inhibiting bacterial growth. The derivatives were tested against multiple strains and exhibited varying degrees of effectiveness. The compound's structural features were linked to enhanced binding affinity to bacterial enzymes .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that compounds structurally similar to this compound significantly reduced the proliferation of cancer cell lines. The study highlighted the importance of the thiazole and triazole rings in mediating these effects through specific molecular interactions .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialSalmonella typhiModerate to strong activity
AntimicrobialBacillus subtilisModerate activity
AnticancerVarious cancer cell linesSignificant growth inhibition

Properties

IUPAC Name

5-[(4-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrClN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-5-7-16(23)8-6-15)28-11-9-27(10-12-28)18-4-2-3-17(24)13-18/h2-8,13,19,30H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMABNWXANFZUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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